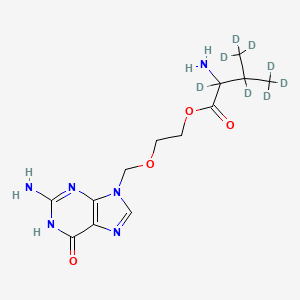

L-Valacyclovir-d8 Hydrochloride

Description

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Analogues

Deuterium, an isotope of hydrogen with an additional neutron, effectively doubles the mass of the hydrogen atom. wikipedia.org This seemingly simple substitution has profound implications in pharmaceutical research, primarily due to the kinetic isotope effect (KIE) . libretexts.orgnih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism. tandfonline.com

This phenomenon can lead to a slower rate of metabolism for a deuterated drug compared to its non-deuterated counterpart, potentially resulting in an increased half-life and altered pharmacokinetic profile. clearsynth.com Researchers leverage this effect to investigate metabolic pathways and to develop "soft drugs" or "hard drugs" with tailored metabolic stabilities. clearsynth.com Beyond the KIE, deuterium labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making deuterated compounds excellent internal standards for quantitative analysis. musechem.comclearsynth.com

Overview of L-Valacyclovir-d8 Hydrochloride as a Foundational Research Tool

This compound is primarily utilized as an internal standard for the quantification of L-Valacyclovir in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In such analyses, a known amount of the deuterated standard is added to the sample containing the non-labeled analyte (L-Valacyclovir). clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar extraction recovery, chromatographic retention, and ionization efficiency. aptochem.com

However, due to its higher mass, the deuterated standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows for the precise and accurate quantification of the analyte by comparing its signal intensity to that of the known amount of the internal standard, thereby correcting for any variations during sample preparation and analysis. clearsynth.comscioninstruments.com

Historical Development and Evolution of Analytical Approaches Utilizing Deuterated Standards

The use of stable isotopes as tracers dates back to the early 20th century, with the discovery of deuterium by Harold Urey in 1931 marking a significant milestone. wikipedia.orgyoutube.com Initially, their application was largely confined to mechanistic studies in chemistry. The advent of mass spectrometry as a routine analytical technique revolutionized the use of deuterated compounds.

In the 1970s, the first patents for deuterated molecules were granted, signaling their growing importance in pharmaceutical research. wikipedia.org Early applications focused on using deuterated compounds to study drug metabolism. Over time, the synthesis of more complex deuterated molecules became feasible, leading to their widespread adoption as internal standards in quantitative bioanalysis. sigmaaldrich.com

The evolution of analytical instrumentation, particularly the development of highly sensitive and specific LC-MS/MS systems, has further enhanced the utility of deuterated standards. scioninstruments.com These advanced techniques allow for the reliable quantification of drugs and their metabolites at very low concentrations in complex biological matrices. actascientific.comacs.org While the first generation of deuterated standards sometimes faced issues with deuterium-proton exchange, advancements in synthetic chemistry now allow for the placement of deuterium in stable, non-exchangeable positions, ensuring the robustness and accuracy of the analytical methods. sigmaaldrich.com

Interactive Data Table: Properties of this compound

Click to view table

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂D₈N₆O₄ · HCl | |

| CAS Number | 1279033-32-7 | |

| Molecular Weight | 368.8 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₈) | |

| Primary Application | Internal standard for L-valacyclovir quantification |

Interactive Data Table: Key Research Findings

Click to view table

| Research Area | Finding | Implication | Reference(s) |

| Pharmacokinetics | Deuterium labeling can alter metabolic rates due to the kinetic isotope effect. | Can be used to study metabolic pathways and design drugs with improved pharmacokinetic profiles. | libretexts.orgnih.govtandfonline.comclearsynth.com |

| Bioanalysis | Deuterated internal standards co-elute with the analyte and have similar ionization, but are distinguishable by mass. | Enables precise and accurate quantification by correcting for analytical variability. | clearsynth.comaptochem.comscioninstruments.com |

| Drug Metabolism | L-Valacyclovir is a prodrug that is rapidly converted to the active antiviral agent, Acyclovir (B1169), in the body. | L-Valacyclovir-d8 allows for the precise tracking of this conversion and the subsequent metabolism of Acyclovir. | drugbank.compatsnap.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N6O4 |

|---|---|

Molecular Weight |

332.39 g/mol |

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/i1D3,2D3,7D,8D |

InChI Key |

HDOVUKNUBWVHOX-SKJDFIQESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies for L Valacyclovir D8 Hydrochloride

The synthesis of L-Valacyclovir-d8 hydrochloride is a multi-step process that begins with the preparation of the deuterated L-valine precursor. This is followed by the coupling of the isotopically labeled amino acid with an acyclovir (B1169) precursor and subsequent deprotection and salt formation.

Comprehensive Purification Techniques for this compound

The purity of this compound is critical for its intended applications. A combination of chromatographic and crystallization techniques is employed to remove impurities, including unreacted starting materials, by-products, and any remaining non-deuterated or partially deuterated species.

Chromatographic Separation Methods (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound. This method allows for the separation of the desired product from closely related impurities based on differences in their polarity and affinity for the stationary phase.

A typical preparative HPLC method for valacyclovir (B1662844) purification involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a modifying agent like trifluoroacetic acid or formic acid to improve peak shape and resolution.

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 250 x 21.2 mm, 10 µm |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 20-40 mL/min |

| Detection | UV at 254 nm |

Table 3: Typical Preparative HPLC Parameters for Valacyclovir Purification

Crystallization and Isolation Procedures

Crystallization is a crucial final step for obtaining highly pure this compound in a solid, stable form. The choice of solvent system is critical for effective purification and obtaining a crystalline product with good yield.

Commonly used solvents for the crystallization of valacyclovir hydrochloride include mixtures of water with organic solvents like isopropanol, ethanol, or acetone. The process typically involves dissolving the crude product in a minimal amount of a good solvent (e.g., water) at an elevated temperature, followed by the slow addition of an anti-solvent (e.g., isopropanol) to induce crystallization as the solution cools. The resulting crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Confirmation of Deuteration Sites

The confirmation of the chemical structure and the precise location of the deuterium (B1214612) atoms in this compound are essential for its validation. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons that have been replaced by deuterium in the valine moiety. Specifically, the signals for the methyl and methine protons of the valine side chain, as well as the α-proton, would be absent or greatly diminished. The remaining signals corresponding to the acyclovir portion of the molecule would remain unchanged.

¹³C NMR: The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling. Furthermore, the chemical shifts of these carbons may be slightly altered compared to the non-deuterated compound.

²H NMR: Direct detection of the deuterium nuclei through ²H NMR spectroscopy provides unambiguous confirmation of deuteration and can be used to quantify the level of isotopic enrichment at each site.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and confirm the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 8 mass units higher than that of the non-deuterated L-valacyclovir, corresponding to the replacement of eight hydrogen atoms with eight deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy, further confirming the elemental composition.

| Technique | Expected Observation for this compound |

| ¹H NMR | Disappearance or significant reduction of signals for the valine side-chain and α-protons. |

| ¹³C NMR | Appearance of triplets for carbons bonded to deuterium. |

| ²H NMR | Signals corresponding to the incorporated deuterium atoms. |

| Mass Spectrometry | Molecular ion peak shifted by +8 m/z units compared to the non-deuterated analog. |

Table 4: Spectroscopic Data for Structural Elucidation of this compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

²H NMR Spectroscopy: Deuterium (²H) NMR is used to directly observe the deuterium nuclei, confirming the sites of isotopic labeling. wikipedia.org For L-Valacyclovir-d8, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the valine moiety. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. blogspot.commagritek.com The spectrum would confirm the presence of deuterium at the C2, C3, and the two methyl groups of the valine residue, consistent with the L-valine-2,3,4,4,4,4',4',4'-d8 starting material. The absence of signals at other positions confirms the positional purity of the isotopic labeling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted ¹³C NMR spectrum of L-Valacyclovir-d8 would be very similar to that of the unlabeled compound. However, carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting due to C-D coupling and may show a slight upfield shift, known as an isotope shift. This provides further confirmation of the location of the deuterium labels.

A predicted ¹³C NMR spectrum for the core structure is available in public databases. researchgate.net The key chemical shifts for L-Valacyclovir would be observed for the carbonyl group of the ester, the carbons of the purine (B94841) ring, the ethoxy bridge, and the valine side chain. The presence of all expected carbon signals confirms the integrity of the molecular structure.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O (Ester) | 170 - 185 |

| Aromatic C | 125 - 150 |

| -O-CH₂-CH₂-O- | 60 - 70 |

| Valine CH | 50 - 60 |

| Valine CH(CD₃)₂ | 25 - 35 |

| Valine CD₃ | 10 - 20 |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the molecular formula and assessing the isotopic enrichment of this compound. When analyzed by electrospray ionization (ESI) in positive mode, the unlabeled valacyclovir shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 325.2. researchgate.net For the fully deuterated L-Valacyclovir-d8, the [M+H]⁺ ion is expected at an m/z of approximately 333.3, reflecting the mass increase from the eight deuterium atoms. researchgate.net

HRMS can also be used in tandem with fragmentation (MS/MS) to further confirm the structure. A common fragmentation pattern for both the labeled and unlabeled compound involves the cleavage of the ester linkage, resulting in a characteristic fragment ion of the guanine-methoxy-ethyl portion at an m/z of 152.0. researchgate.net The observation of this fragment from the precursor ion of m/z 333.3 confirms that the deuterium labeling is on the valine portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule, ensuring its chemical identity. The IR spectrum of L-Valacyclovir Hydrochloride will exhibit characteristic absorption bands corresponding to its structural features. While the deuteration of the valine moiety will introduce some changes in the C-D stretching and bending regions, the principal bands for the rest of the molecule will remain.

Key characteristic absorption bands for Valacyclovir include:

N-H and O-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the amine and amide groups. thepharmajournal.com

C-H stretching: Bands typically below 3000 cm⁻¹ for the aliphatic C-H bonds. vscht.cz

C=O stretching: Strong absorption bands around 1740 cm⁻¹ for the ester carbonyl and 1690 cm⁻¹ for the amide carbonyl in the purine ring. thepharmajournal.com

C=C and C=N stretching: Bands in the 1600-1650 cm⁻¹ region from the purine ring. vscht.cz

C-O stretching: Bands in the 1000-1200 cm⁻¹ region corresponding to the ether and ester linkages. vscht.cz

The presence of these characteristic bands provides qualitative confirmation of the compound's functional group composition.

Assessment of Isotopic Enrichment and Positional Purity

The quality of this compound as an internal standard is critically dependent on its isotopic enrichment and the precise location of the deuterium atoms.

Isotopic Enrichment is determined using HRMS. By analyzing the mass spectrum, the relative intensities of the ions corresponding to the unlabeled compound (d0) and the various deuterated species (d1 through d8) can be measured. The isotopic enrichment is calculated from the distribution of these isotopologues. For high-quality L-Valacyclovir-d8, the signal for the d8 species should be the most abundant, with minimal contributions from lower deuterated forms. Commercial standards often specify an isotopic purity of greater than 99% for deuterated forms (d1-d8).

Positional Purity refers to the confirmation that the deuterium atoms are located at the intended positions and have not scrambled to other sites on the molecule. This is primarily assessed using NMR spectroscopy. As previously mentioned, ²H NMR directly detects the deuterium signals, confirming their location on the valine moiety. Furthermore, high-resolution ¹H NMR will show the absence of signals at the positions that have been deuterated, while ¹³C NMR will show the characteristic isotope effects on the signals of the deuterated carbons. The combination of these NMR techniques provides unambiguous evidence for the positional purity of the isotopic labeling.

Advanced Analytical Methodologies Employing L Valacyclovir D8 Hydrochloride As an Internal Standard

Fundamental Principles of Internal Standard Application in Quantitative Analysis

The primary role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in the analytical process. biopharmaservices.com This variability can arise from multiple stages, including sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By adding a known amount of an internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. wuxiapptec.com This normalization process significantly enhances the accuracy, precision, and robustness of the analytical method. researchgate.net

Stable isotope-labeled internal standards (SIL-IS), such as L-Valacyclovir-d8 Hydrochloride, are considered the gold standard in LC-MS/MS bioanalysis. biopharmaservices.comscispace.com A SIL-IS is a form of the analyte where one or more atoms have been substituted with their stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wuxiapptec.com this compound is a deuterated analog of L-Valacyclovir. The key advantage of a SIL-IS is its near-identical chemical and physical properties to the unlabeled analyte. acs.orgbioanalysis-zone.com This similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, thereby providing the most effective compensation for any variations. wuxiapptec.comscispace.com

The use of a SIL-IS is particularly crucial for mitigating matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix. wuxiapptec.com Since the analyte and its SIL-IS co-elute and have the same ionization characteristics, they are affected by the matrix in the same way, leading to a consistent analyte-to-IS ratio and more accurate quantification. wuxiapptec.comnih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a robust and reliable LC-MS/MS method for the quantification of an analyte using a SIL-IS like this compound involves a systematic optimization of various parameters.

Optimization of Chromatographic Separation Parameters for Deuterated and Undeuterated Analogs

Effective chromatographic separation of the analyte from its deuterated internal standard and other matrix components is critical for accurate quantification. While SIL-IS are designed to co-elute with the analyte, complete co-elution is not always guaranteed, especially with deuterium-labeled compounds, which can sometimes exhibit slightly different retention times. scispace.com

The choice of the stationary phase is a fundamental step in developing a separation method. For the analysis of Valacyclovir (B1662844) and its deuterated analog, reversed-phase chromatography is commonly employed. C18 columns are frequently used due to their hydrophobicity, which allows for good retention and separation of polar to moderately nonpolar compounds. nih.govderpharmachemica.comresearchgate.netakjournals.comamazonaws.com

Several studies have successfully utilized C18 columns for the analysis of Valacyclovir. For instance, a Waters Atlantis T3 C18 column (5 µm, 150 × 2.1 mm) was used to separate Valacyclovir and its metabolite, Acyclovir (B1169), from their deuterated internal standards. nih.gov Another study employed a Zorbax SB C18 column (4.6 × 75 mm, 3.5 µm) for the quantification of Valacyclovir using Valacyclovir-d8 as the internal standard. researchgate.netakjournals.comresearchgate.net The choice of a specific C18 column often depends on the particle size, pore size, and end-capping, which can influence the peak shape and resolution. Other stationary phases, such as porous graphitized carbon, have also been explored for the separation of Valacyclovir and Acyclovir. nih.govresearchgate.net

The mobile phase composition plays a critical role in controlling the retention and elution of the analyte and internal standard. A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier, often with additives to improve peak shape and ionization efficiency.

For the analysis of Valacyclovir, mobile phases often consist of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297). nih.govderpharmachemica.comresearchgate.netijpsr.com Formic acid helps to protonate the analytes in positive ion mode ESI, leading to better sensitivity. Ammonium acetate is a volatile buffer that is compatible with mass spectrometry and helps to control the pH of the mobile phase.

Table 1: Examples of Mobile Phase Compositions for Valacyclovir Analysis

| Aqueous Phase | Organic Phase | Additives | Reference |

| Water | Acetonitrile | 0.2% Formic Acid, 2 mM Ammonium Acetate | nih.gov |

| 10 mM Ammonium Formate Buffer (pH 5) | Methanol | - | akjournals.comresearchgate.net |

| Water | Acetonitrile | 0.05% Diethylamine | nih.govresearchgate.net |

| 0.067 M Phosphate (B84403) Buffer (pH 6.5) | Acetonitrile and Methanol (70:20:10 v/v/v) | - | derpharmachemica.comderpharmachemica.com |

Gradient elution , where the composition of the mobile phase is changed over the course of the analytical run, is often preferred over isocratic elution (constant mobile phase composition) for complex samples or when analyzing compounds with a wide range of polarities. biotage.comphenomenex.com A gradient can improve peak shape, reduce run times, and increase sensitivity. biotage.com For instance, a gradient elution program starting with a low percentage of the organic phase and gradually increasing it can effectively separate Valacyclovir and its metabolites from endogenous plasma components. nih.gov

A typical gradient profile for Valacyclovir analysis might start with a low percentage of acetonitrile (e.g., 2-5%) and ramp up to a higher percentage (e.g., 50-80%) to elute the analytes, followed by a return to the initial conditions to re-equilibrate the column for the next injection. nih.govijpsr.com

The flow rate of the mobile phase and the column temperature are important parameters that affect the efficiency of the separation and the analysis time. A lower flow rate can sometimes lead to better resolution, but it also increases the run time. syrrx.com Typical flow rates for LC-MS/MS analysis of Valacyclovir range from 0.15 mL/min to 0.8 mL/min. nih.govderpharmachemica.comamazonaws.comnih.gov

Column temperature can also influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects the separation. Maintaining a constant and controlled column temperature is crucial for reproducible retention times. Studies have shown that column temperatures for Valacyclovir analysis are often set around ambient temperature or slightly elevated, for example, at 40°C or 45°C. akjournals.comresearchgate.netnih.gov

Electrospray Ionization (ESI) and Ion Source Optimization

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS for the analysis of a broad range of compounds, including pharmaceuticals like Valacyclovir. spectroscopyonline.com It is particularly suitable for polar and thermally labile molecules. Optimization of the ESI source parameters is critical for maximizing the signal intensity of the analyte and internal standard, thereby achieving the desired sensitivity. syrrx.comspectroscopyonline.com

Key ESI parameters that require optimization include:

Capillary Voltage: This voltage is applied to the ESI needle and is crucial for the formation of charged droplets. The optimal voltage depends on the analyte and the mobile phase composition. syrrx.com

Nebulizer Gas Pressure: This gas (typically nitrogen) aids in the formation of a fine spray of droplets from the eluent. syrrx.com

Drying Gas Flow Rate and Temperature: The drying gas helps to desolvate the charged droplets, leading to the formation of gas-phase ions. The flow rate and temperature of this gas need to be carefully optimized to ensure efficient desolvation without causing thermal degradation of the analyte. spectroscopyonline.comchromatographyonline.com

For the analysis of Valacyclovir, ESI is typically operated in the positive ion mode, as the molecule readily forms protonated species ([M+H]⁺). nih.govresearchgate.netakjournals.com However, negative ion mode has also been reported. nih.govresearchgate.net The optimization of ESI parameters is often performed by infusing a solution of the analyte and observing the signal intensity while varying each parameter. Design of Experiments (DoE) can be a more systematic and efficient approach to optimize multiple ESI parameters simultaneously. spectroscopyonline.comchromatographyonline.com

Table 2: Example of Optimized ESI Parameters for Valacyclovir Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Positive | nih.gov |

| Monitored Transitions (m/z) | Valacyclovir: 325.2 > 152.1, Valacyclovir-d4: 329.2 > 152.1 | nih.gov |

| Ionization Mode | Positive | researchgate.netakjournals.com |

| Monitored Transitions (m/z) | Valacyclovir: 325.2 → 152.0, Valacyclovir-d8: 333.3 → 152.0 | researchgate.netakjournals.com |

| Ionization Mode | Negative | nih.govresearchgate.net |

| Monitored Ions (m/z) | Valacyclovir: 323.0 | nih.govresearchgate.net |

The successful development and validation of an LC-MS/MS method using this compound as an internal standard relies on a thorough understanding and optimization of these chromatographic and mass spectrometric parameters. This ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative bioanalytical studies.

Multiple Reaction Monitoring (MRM) Transitions and Fragmentation Pathways

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it mimics the analyte's behavior during sample preparation and ionization, correcting for any variations. researchgate.net The development of a robust MRM method requires the careful selection of precursor and product ions.

Precursor Ion Selection for this compound

The precursor ion is the molecular ion of the target compound, selected in the first quadrupole of a triple quadrupole mass spectrometer. For this compound, analysis is typically performed in positive ion electrospray ionization (ESI+) mode. The molecule readily accepts a proton ([M+H]⁺) to form the protonated molecular ion.

Given the molecular formula of L-Valacyclovir-d8 as C₁₃H₁₂D₈N₆O₄, the mass of the deuterated compound is increased compared to the unlabeled L-Valacyclovir. lgcstandards.com In mass spectrometry, the predominant peak observed in the primary ESI spectra corresponds to the [M+H]⁺ ion. For L-Valacyclovir-d8, this protonated precursor ion is consistently identified at a mass-to-charge ratio (m/z) of 333.3. researchgate.netresearchgate.net This specific m/z is monitored in the first quadrupole (Q1) to isolate it from other ions generated from the sample matrix.

A similar deuterated standard, L-Valacyclovir-d4, has been noted with a precursor ion of m/z 329.2, reflecting the lower number of deuterium atoms. nih.gov The selection of the m/z 333.3 ion for the d8 variant ensures specific monitoring of the internal standard.

Product Ion Selection for this compound

Following isolation of the precursor ion in Q1, it undergoes collision-induced dissociation (CID) in the second quadrupole (Q2), which acts as a collision cell. This process fragments the precursor ion into smaller, characteristic product ions. The most stable and abundant product ion is then selected in the third quadrupole (Q3) for detection.

For the L-Valacyclovir-d8 precursor ion (m/z 333.3), the fragmentation pattern is analogous to that of the unlabeled drug. The collision process typically cleaves the ester bond linking the L-valine side chain to the acyclovir moiety. The resulting primary product ion corresponds to the core acyclovir fragment. Research demonstrates that a prominent and stable product ion for L-Valacyclovir-d8 is consistently detected at m/z 152.0 or 152.1. researchgate.netresearchgate.netnih.gov This fragment represents the protonated guanine-methoxyethyl portion of the molecule.

The MRM transition for L-Valacyclovir-d8 is therefore established as m/z 333.3 → 152.0. researchgate.netresearchgate.net This specific transition provides high selectivity for the internal standard, as it is highly unlikely that any interfering compound in the matrix would have both the same precursor mass and produce the same product ion.

Table 1: MRM Transitions for L-Valacyclovir and its Deuterated Internal Standards

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |

|---|---|---|---|

| L-Valacyclovir | 325.2 | 152.0 / 152.1 / 152.2 | researchgate.netnih.govnih.gov |

| L-Valacyclovir-d4 | 329.2 | 152.1 | nih.gov |

| L-Valacyclovir-d8 | 333.3 | 152.0 | researchgate.netresearchgate.net |

Thorough Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1) Principles)

To ensure that an analytical method is suitable for its intended purpose, it must undergo rigorous validation. researchgate.net The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. ich.org When using this compound as an internal standard for the quantification of L-Valacyclovir, the method validation must demonstrate specificity, selectivity, linearity, range, and precision. researchgate.netglobalresearchonline.netajpaonline.com

Specificity and Selectivity Profiling

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. In bioanalytical assays, selectivity is demonstrated by analyzing blank biological matrix (e.g., human plasma) from multiple sources to investigate for potential interferences at the retention times of the analyte and the internal standard. researchgate.net For methods employing this compound, this involves showing that no endogenous peaks in the blank matrix have the same MRM transition (m/z 333.3 → 152.0) at the expected chromatographic retention time. researchgate.net Successful validation shows no significant interference, confirming the method's high selectivity. researchgate.net

Assessment of Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a defined range. The calibration range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision. ich.org

For the quantification of valacyclovir using its deuterated internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is applied, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. ICH guidelines suggest a minimum of five concentration levels for establishing linearity. ich.org

Studies utilizing L-Valacyclovir-d8 as an internal standard have successfully validated methods over specific concentration ranges. For instance, one LC-MS/MS method demonstrated linearity for valacyclovir in human plasma from 0.5 ng/mL to 700.0 ng/mL. researchgate.net Another method using a d4-labeled standard was linear across a broader range of 2 to 5000 nM. nih.gov

Table 2: Examples of Validated Linearity and Calibration Ranges

| Analyte | Internal Standard | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| Valacyclovir | L-Valacyclovir-d8 | Human Plasma | 0.5 - 700.0 ng/mL | Not explicitly stated, but method was validated | researchgate.net |

| Valacyclovir | L-Valacyclovir-d4 | Mouse & Human Plasma | 2 - 5000 nM | Not explicitly stated, but method was validated | nih.gov |

| Valacyclovir Hydrochloride | Not applicable (HPLC-UV) | Bulk Drug | 25 - 150 µg/mL | 0.9998 | globalresearchonline.net |

| Valacyclovir Hydrochloride | Not applicable (HPLC-UV) | Bulk/Tablet | 10 - 50 g/mL | 0.998 | ajpaonline.com |

Evaluation of Precision (Intra-day and Inter-day Variability)

Precision measures the degree of scatter between a series of measurements of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day variability). ich.orgeuropa.eu Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). salimetrics.com

Intra-day precision is determined by analyzing replicate samples of at least three different concentrations (low, medium, and high) within the calibration range on the same day, under the same operating conditions. europa.eu

Inter-day precision is assessed by repeating the analysis on different days to account for variations such as different analysts or equipment. europa.eu

For bioanalytical methods, the acceptance criterion for precision is typically a %CV not exceeding 15% for quality control samples, and not exceeding 20% for the lower limit of quantification (LLOQ). researchgate.net A study using L-Valacyclovir-d8 as an internal standard reported robust precision, with average within-run (intra-day) %CV between 0.7% and 3.5%, and between-run (inter-day) %CV from 3.1% to 4.7%. researchgate.net These results fall well within the accepted regulatory limits, demonstrating the high reproducibility of the method.

Table 3: Intra-day and Inter-day Precision Data from a Validated Method

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

|---|---|---|---|

| Low QC | Range: 0.7% - 3.5% (overall average) | Range: 3.1% - 4.7% (overall average) | researchgate.net |

| Medium QC | Range: 0.7% - 3.5% (overall average) | Range: 3.1% - 4.7% (overall average) | researchgate.net |

| High QC | Range: 0.7% - 3.5% (overall average) | Range: 3.1% - 4.7% (overall average) | researchgate.net |

Determination of Accuracy and Bias

In quantitative bioanalysis, accuracy denotes the closeness of the mean test results to the true concentration of the analyte. It is a critical parameter in method validation, ensuring the reliability of the data. The accuracy of a method is typically expressed as the percentage of the measured concentration relative to the nominal (true) concentration. For an analytical method to be considered accurate, the deviation of the mean value from the nominal value should be within acceptable limits, commonly set at ±15% for quality control (QC) samples and ±20% for the lower limit of quantification (LLOQ). nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount for achieving high accuracy. Since the SIL-IS has nearly identical physicochemical properties to the analyte (Valacyclovir), it co-elutes and experiences similar ionization effects in the mass spectrometer, effectively compensating for variations during sample preparation and analysis. nih.gov

In a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Valacyclovir in human plasma, L-Valacyclovir-d8 was used as the internal standard. The accuracy of the method was determined by analyzing QC samples at low, medium, and high concentration levels. The results demonstrated excellent accuracy, with the average within-run and between-run accuracies falling within the range of 94.7% to 97.9%. akjournals.comresearchgate.net This high degree of accuracy underscores the effectiveness of L-Valacyclovir-d8 in correcting for potential procedural errors and matrix-induced variations.

Another study, while using a d4-labeled Valacyclovir internal standard, reported similar high accuracy for diluted samples, with values ranging from 91.6% to 104.7%, further supporting the utility of deuterated standards in maintaining analytical accuracy even when sample dilution is necessary. nih.gov

Table 1: Accuracy of Valacyclovir Quantification using L-Valacyclovir-d8 as Internal Standard

| QC Level | Nominal Concentration (ng/mL) | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Source |

| Low | 1.5 | 97.9 | 97.3 | akjournals.comresearchgate.net |

| Medium | 210.0 | 96.7 | 94.7 | akjournals.comresearchgate.net |

| High | 490.0 | 97.1 | 95.8 | akjournals.comresearchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy (typically a precision of ≤20% and accuracy of 80-120%). nih.gov

For bioanalytical methods employing LC-MS/MS, the use of a highly efficient and clean extraction procedure combined with a specific and sensitive detector allows for very low limits of quantification. The incorporation of L-Valacyclovir-d8 as an internal standard contributes to the reliable quantification at these low levels by minimizing the impact of baseline noise and matrix interference on the analyte signal.

A highly sensitive LC-MS/MS method for the determination of Valacyclovir in human plasma using L-Valacyclovir-d8 as the internal standard reported a Limit of Detection (LOD) of 0.2 pg/mL and a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. akjournals.comresearchgate.net This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can fall to very low levels.

In a comparable study using Valacyclovir-d4, the LLOQ for both Valacyclovir and its metabolite Acyclovir was established at 2 nM in plasma, demonstrating the high sensitivity achievable with deuterated internal standards. nih.gov

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Valacyclovir

| Method | Internal Standard | Matrix | LOD | LLOQ | Source |

| LC-MS/MS | L-Valacyclovir-d8 | Human Plasma | 0.2 pg/mL | 0.5 ng/mL | akjournals.comresearchgate.net |

| LC-MS/MS | Valacyclovir-d4 | Mouse & Human Plasma | Not Reported | 2 nM (~0.65 ng/mL) | nih.gov |

Recovery Studies (Extraction Efficiency)

Recovery studies are performed to evaluate the efficiency of an extraction procedure in recovering the analyte and internal standard from the biological matrix. The extraction recovery is calculated by comparing the analytical response of an analyte extracted from a spiked sample to the response of a pure standard solution at the same concentration. researchgate.net While high recovery is desirable, it is more critical that the recovery is consistent and reproducible across the concentration range. The use of a co-eluting SIL-IS like L-Valacyclovir-d8 is particularly advantageous as it tracks the analyte throughout the extraction process, compensating for any analyte loss or variability.

In a method utilizing solid-phase extraction (SPE) for the analysis of Valacyclovir in human plasma with L-Valacyclovir-d8 as the IS, the mean recovery was determined at three different concentration levels. The results showed high and consistent recovery for both the analyte and the internal standard. akjournals.comresearchgate.net

The mean recovery for Valacyclovir was 99.17% (±10.78%), while the recovery for the internal standard, L-Valacyclovir-d8, was 110.84% (±8.74%). akjournals.comresearchgate.net The consistency of these recovery values across different concentrations confirms the robustness of the extraction method. A separate study using a different extraction method and internal standard also reported high mean recoveries for Valacyclovir (92.2%) and its metabolite Acyclovir (84.2%). nih.gov

Table 3: Extraction Recovery of Valacyclovir and L-Valacyclovir-d8 from Human Plasma

| Compound | Concentration Level | Mean Recovery (%) | Standard Deviation (%) | Source |

| Valacyclovir | Low (1.5 ng/mL) | Not specified per level | Not specified per level | akjournals.comresearchgate.net |

| Valacyclovir | Medium (210.0 ng/mL) | Not specified per level | Not specified per level | akjournals.comresearchgate.net |

| Valacyclovir | High (490.0 ng/mL) | Not specified per level | Not specified per level | akjournals.comresearchgate.net |

| Valacyclovir (Overall) | Low, Medium, High | 99.17 | 10.78 | akjournals.comresearchgate.net |

| L-Valacyclovir-d8 (IS) | 200 ng/mL | 110.84 | 8.74 | akjournals.comresearchgate.net |

Matrix Effect Evaluation and Compensation Strategies

The matrix effect is a major challenge in bioanalysis using electrospray ionization mass spectrometry (ESI-MS). It refers to the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). This can significantly impact the accuracy and precision of the quantification. nih.gov

The primary strategy to compensate for the matrix effect is the use of a stable isotope-labeled internal standard. Because L-Valacyclovir-d8 is structurally and chromatographically almost identical to Valacyclovir, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is effectively normalized, leading to accurate and reliable quantification. nih.govresearchgate.net

The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. A value of 100% indicates no matrix effect. nih.gov In a study using L-Valacyclovir-d8, the matrix effect was assessed in six different lots of human plasma, showing acceptable precision (CV% ≤15%), indicating that the internal standard effectively compensated for inter-subject variability in matrix composition. researchgate.net

Another study using Valacyclovir-d4 as an internal standard in mouse and human plasma found that the mean matrix effect ranged from 98.0% to 112.6%, with a low lot-to-lot variation (less than 11.1%). nih.gov These results confirm that the matrix effect was minimal and adequately controlled by the deuterated internal standard.

Table 4: Matrix Effect Evaluation in Human and Mouse Plasma

| Analyte/IS | Matrix | Concentration (nM) | Mean Matrix Effect (%) | Lot-to-Lot Variation (CV%) | Source |

| Valacyclovir | Human Plasma | 10 | 104.5 | 6.7 | nih.gov |

| Valacyclovir | Human Plasma | 2000 | 102.3 | 4.8 | nih.gov |

| Valacyclovir-d4 (IS) | Human Plasma | 200 | 103.8 | 4.3 | nih.gov |

| Valacyclovir | Mouse Plasma | 10 | 112.6 | 11.1 | nih.gov |

| Valacyclovir | Mouse Plasma | 2000 | 98.0 | 7.9 | nih.gov |

| Valacyclovir-d4 (IS) | Mouse Plasma | 200 | 99.8 | 6.4 | nih.gov |

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies (if applicable)

This compound is intended for use as an internal standard for the quantification of L-Valacyclovir by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). However, a review of the scientific literature indicates that its application is overwhelmingly documented in LC-MS/MS methods. akjournals.comnih.govresearchgate.net

Valacyclovir is a polar and thermally labile molecule, which makes it non-volatile. Direct analysis by GC-MS would require a derivatization step to increase its volatility and thermal stability. This additional sample preparation step can introduce variability and complexity, making LC-MS/MS, which can directly analyze polar compounds in liquid phase, a more straightforward and widely adopted technique for the analysis of Valacyclovir and its prodrug. researchgate.net While the use of L-Valacyclovir-d8 in GC-MS is theoretically possible following a robust derivatization protocol, there are currently no prominent, published analytical methods demonstrating this specific application.

Sample Preparation Strategies for Analytical Quantification

Effective sample preparation is crucial to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. thermofisher.com For the quantification of Valacyclovir using L-Valacyclovir-d8 as an internal standard, the most common sample preparation techniques are protein precipitation (PPT) and solid-phase extraction (SPE). akjournals.comnih.gov

PPT is a simpler and faster method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is directly injected into the LC-MS/MS system. nih.gov While fast, this method may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.

Solid-phase extraction is a more selective and powerful technique that provides cleaner extracts, reduces matrix effects, and can concentrate the analyte, thereby improving sensitivity. thermofisher.comsigmaaldrich.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective method for extracting Valacyclovir and L-Valacyclovir-d8 from complex biological matrices like plasma. akjournals.comresearchgate.net The protocol involves passing the pre-treated sample through a cartridge containing a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a different solvent.

A validated LC-MS/MS method for Valacyclovir in human plasma employs a mixed-mode cation exchange (MCX) SPE cartridge. researchgate.net The general steps of such a protocol are as follows:

Sample Pre-treatment : A specific volume of plasma (e.g., 200 µL) is mixed with the internal standard solution (L-Valacyclovir-d8). An acidic solution (e.g., acetic acid) is added to adjust the pH and disrupt protein binding. researchgate.net

Cartridge Conditioning : The SPE cartridge (e.g., Waters Oasis MCX) is conditioned sequentially with a non-polar solvent like methanol and then an aqueous buffer to activate the sorbent. researchgate.net

Sample Loading : The pre-treated plasma sample is loaded onto the conditioned cartridge. The analyte and internal standard are retained on the sorbent.

Washing : The cartridge is washed with a series of solvents to remove unretained matrix components. For instance, a wash with water followed by methanol can remove polar and non-polar interferences, respectively. researchgate.net

Elution : The purified Valacyclovir and L-Valacyclovir-d8 are eluted from the cartridge using a specific elution solvent, often a mixture of an organic solvent and a basic modifier (e.g., 2.5% ammonium hydroxide (B78521) in methanol) to neutralize the charge on the analyte and release it from the sorbent. researchgate.net

Final Preparation : The eluate is then typically evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system. asm.org

This SPE protocol results in a clean extract, minimizing matrix effects and allowing for sensitive and accurate quantification.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a sample purification technique based on the principle of partitioning a solute between two immiscible liquid phases. In bioanalysis, it is frequently used to extract drugs and their metabolites from aqueous biological fluids like plasma or urine into an organic solvent. The choice of the organic solvent is crucial and is determined by the physicochemical properties of the analyte, such as its polarity and pKa. For polar compounds like valacyclovir and acyclovir, a selective and efficient LLE method can be challenging to develop.

While LLE is a fundamental technique in bioanalysis, detailed published research specifically documenting a liquid-liquid extraction method using this compound for the analysis of valacyclovir is not readily found in the reviewed scientific literature. However, the principles of LLE would involve the selection of an appropriate organic solvent that provides a favorable partition coefficient for valacyclovir, allowing for its efficient extraction from the aqueous biological matrix. The this compound internal standard would be added to the sample prior to extraction, co-extracting with the unlabeled analyte and thus compensating for any variability or loss during the sample preparation process. Subsequent analysis, typically by LC-MS/MS, would differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios, ensuring accurate quantification.

Protein Precipitation Methods

Protein precipitation is a widely used method for the rapid and straightforward removal of proteins from biological samples, such as plasma, prior to LC-MS/MS analysis. This technique involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or an acid such as trichloroacetic acid, to the sample. The precipitating agent denatures and aggregates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte and the internal standard, is then typically injected into the LC-MS/MS system.

A study by Liu et al. details a robust and sensitive LC-MS/MS method for the simultaneous quantification of valacyclovir (VACV) and its active metabolite acyclovir (ACV) in both mouse and human plasma, employing a deuterated internal standard (VACV-D4), which is structurally analogous to this compound. nih.gov This method highlights the efficacy of protein precipitation for sample clean-up in the analysis of these compounds. nih.gov

The procedure involved a direct protein precipitation of a small plasma sample volume (10 µL). nih.gov The plasma samples, along with quality control samples and calibrators, were treated with a four-fold volume of acetonitrile that contained the deuterated internal standards for both valacyclovir and acyclovir. nih.gov Following a brief vortexing period of 5 minutes, the precipitated proteins were pelleted by centrifugation at 17,000 g for 10 minutes at a temperature of 4°C. nih.gov The clear supernatant was then carefully transferred to an LC vial for subsequent analysis by LC-MS/MS. nih.gov

The use of an isotope-labeled internal standard in this protein precipitation method was crucial for ensuring the precision and accuracy of the quantification. nih.gov The internal standard co-behaves with the analyte throughout the precipitation and injection process, effectively correcting for any variations in sample handling or matrix effects that could lead to ion suppression or enhancement in the mass spectrometer. nih.gov The method was validated over a linear range of 2 to 5000 nM for both valacyclovir and acyclovir, demonstrating excellent linearity with a correlation coefficient (R²) of greater than 0.99. nih.gov The lower limit of quantification (LLOQ) was established at 2 nM for both analytes, showcasing the high sensitivity of the assay. nih.gov

The research findings from this study underscore the suitability of protein precipitation, when paired with a deuterated internal standard like this compound, for high-throughput bioanalytical applications. The simplicity and speed of this method make it particularly advantageous for studies involving a large number of samples or when sample volume is limited. nih.gov

Table 1: Research Findings for Protein Precipitation Method Using a Deuterated Valacyclovir Internal Standard

| Parameter | Details | Source |

|---|---|---|

| Analyte | Valacyclovir (VACV) | nih.gov |

| Internal Standard | Valacyclovir-d4 (VACV-D4) | nih.gov |

| Biological Matrix | Mouse and Human Plasma | nih.gov |

| Sample Preparation Method | Protein Precipitation | nih.gov |

| Precipitating Agent | Acetonitrile (4-fold volume) | nih.gov |

| Linear Range | 2 - 5000 nM | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2 nM | nih.gov |

| Correlation Coefficient (R²) | > 0.99 | nih.gov |

Table of Chemical Compounds

Applications in Pre Clinical Pharmacokinetic and Metabolic Research Methodologies

Methodological Integration in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's metabolic clearance in the body. researchgate.net These assays measure the rate at which a compound is metabolized by liver enzymes. L-Valacyclovir-d8 Hydrochloride is integral to the accurate quantification required in these methodologies.

Hepatic microsomal stability assays are a standard in vitro tool used to evaluate Phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes. nih.govnuvisan.com The methodology involves incubating the test compound, L-Valacyclovir, with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor-regenerating system (like NADPH).

Methodological Workflow:

Incubation: A solution of L-Valacyclovir is added to a preparation of liver microsomes and an NADPH-regenerating system to initiate the metabolic reaction.

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile (B52724).

Internal Standard Addition: A known concentration of this compound is added to each quenched sample. This step is crucial.

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

LC-MS/MS Analysis: The concentration of the remaining L-Valacyclovir is quantified by LC-MS/MS. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration, correcting for any loss during sample handling or variations in instrument response.

The rate of disappearance of L-Valacyclovir allows researchers to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint).

Table 1: Typical Components of a Hepatic Microsomal Stability Assay

| Component | Purpose |

|---|---|

| Test Compound (L-Valacyclovir) | The substrate being evaluated for metabolic stability. |

| Liver Microsomes | Source of metabolic (primarily Phase I) enzymes. |

| NADPH-Regenerating System | Cofactor required for CYP450 enzyme activity. |

| Phosphate (B84403) Buffer | Maintains optimal pH for enzymatic reactions. |

| Quenching Solution (e.g., Acetonitrile) | Stops the enzymatic reaction at specific time points. |

| Internal Standard (L-Valacyclovir-d8 HCl) | Added post-quenching for accurate quantification by LC-MS/MS. |

Hepatocyte incubation studies offer a more comprehensive in vitro model than microsomes because intact liver cells contain both Phase I and Phase II metabolic enzymes, as well as active transporters. researchgate.netnuvisan.com This allows for a more complete picture of a drug's hepatic metabolism.

The methodological role of this compound in hepatocyte studies is analogous to its use in microsomal assays. It serves as the internal standard for the accurate quantification of the parent compound, L-Valacyclovir.

Methodological Enhancements with Hepatocytes:

Broader Metabolic Profile: The presence of a full complement of enzymes allows for the study of both hydrolysis of the ester bond and any subsequent metabolism of the Acyclovir (B1169) moiety.

Transport Assessment: Uptake and efflux transporters are active in hepatocytes, providing insights into how the compound enters and leaves liver cells.

Integrated Clearance: The results can be used to predict hepatic blood clearance and maximum achievable bioavailability. nuvisan.com

In this context, a known amount of this compound is added to the samples after the incubation with hepatocytes is terminated. This enables the precise measurement of L-Valacyclovir disappearance over time, providing a more robust prediction of in vivo hepatic clearance.

Role in Enzyme Kinetic Studies of Prodrug Hydrolysis (Methodological focus)

Understanding the kinetics of the enzymatic conversion of the prodrug L-Valacyclovir to the active drug Acyclovir is crucial. This hydrolysis is primarily catalyzed by a specific enzyme called valacyclovirase (VACVase). nih.govnih.gov Enzyme kinetic studies are designed to determine the efficiency and capacity of this conversion.

Methodological Approach: The assay involves incubating various concentrations of L-Valacyclovir with a source of the VACVase enzyme (such as purified enzyme or a liver S9 fraction). The rate of formation of the product (Acyclovir) or the rate of depletion of the substrate (L-Valacyclovir) is measured over a short period.

This compound is employed as the internal standard to accurately quantify the concentration of L-Valacyclovir at each time point and initial substrate concentration. This allows for the precise determination of the reaction velocity. By plotting reaction velocity against substrate concentration, researchers can calculate key enzyme kinetic parameters.

Table 2: Key Enzyme Kinetic Parameters Determined Using Data from Assays with L-Valacyclovir-d8 HCl

| Parameter | Description |

|---|---|

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for the substrate. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km (Catalytic Efficiency) | An apparent second-order rate constant that measures the overall efficiency of the enzyme. |

A study on rat liver VACVase determined the kcat/Km for valacyclovir (B1662844) hydrolysis to be 58 mM⁻¹ s⁻¹. nih.gov

Tracing Metabolic Pathways of Non-Deuterated Analogs

The research process involves administering L-Valacyclovir-d8 and then collecting biological samples (e.g., plasma, urine, feces) over time. These samples are then analyzed, typically using high-resolution liquid chromatography-mass spectrometry (LC-MS), to detect the parent compound and any metabolites that retain the deuterium (B1214612) label.

Elucidation of Enzyme-Mediated Transformations

Valacyclovir is a prodrug, meaning it is an inactive compound that is converted into its active form, acyclovir, within the body. drugbank.comnih.gov This conversion is a critical first step and is mediated by specific enzymes. Research has identified that valacyclovir undergoes rapid and extensive first-pass hydrolysis in the intestine and liver to yield acyclovir and the amino acid L-valine. drugbank.comnih.govnih.gov

The primary enzyme responsible for this transformation has been identified as a serine hydrolase known as Biphenyl Hydrolase-Like Protein (BPHL), which functions as a "valacyclovirase". nih.govnih.govplos.orgacs.org Studies have shown that BPHL efficiently hydrolyzes the L-valyl ester of valacyclovir to release acyclovir. nih.govacs.org

The use of this compound can precisely confirm and quantify this enzymatic process. When L-Valacyclovir-d8 is introduced, its hydrolysis results in the formation of unlabeled acyclovir and d8-L-valine. By tracking the rate of disappearance of the deuterated parent drug and the appearance of its cleavage products, researchers can meticulously study the efficiency and kinetics of BPHL.

Once converted to acyclovir, further minor metabolic transformations occur. Acyclovir is metabolized to a small extent by enzymes such as aldehyde oxidase and alcohol dehydrogenase to form inactive metabolites. fda.govdrugbank.comnih.gov The main metabolites are 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV). drugbank.comnih.gov Since the deuterium label in L-Valacyclovir-d8 is on the L-valine moiety, which is cleaved off, the resulting acyclovir is unlabeled. This allows for an unobstructed view of the subsequent metabolism of acyclovir itself, without any potential kinetic isotope effects interfering with these secondary transformations.

| Enzyme | Role in Metabolic Pathway | Substrate(s) → Product(s) | Reference |

|---|---|---|---|

| Biphenyl Hydrolase-Like Protein (BPHL) / Valacyclovirase | Primary hydrolysis of the prodrug in the intestine and liver. | Valacyclovir → Acyclovir + L-Valine | nih.govplos.orgacs.org |

| Alcohol Dehydrogenase | Secondary, minor metabolism of the active drug. | Acyclovir → Acyclovir Aldehyde | nih.govnih.gov |

| Aldehyde Dehydrogenase | Secondary, minor metabolism of an intermediate metabolite. | Acyclovir Aldehyde → 9-[(carboxymethoxy)methyl]guanine (CMMG) | nih.govnih.gov |

| Aldehyde Oxidase | Secondary, minor metabolism of the active drug. | Acyclovir → 8-hydroxy-acyclovir (8-OH-ACV) | drugbank.comnih.gov |

| Cytosolic PSD-95 Interactor (Cypin) | Demonstrated deamination of valacyclovir and acyclovir in vitro. | Valacyclovir / Acyclovir → Deaminated products | nih.gov |

Identification of Metabolites through Isotopic Tracers

A core challenge in metabolomics is distinguishing drug-derived metabolites from thousands of endogenous small molecules in a biological sample. Isotopic tracers like this compound provide an elegant solution. The mass spectrometer can be programmed to specifically search for molecules that exhibit the characteristic mass shift imparted by the eight deuterium atoms.

When L-Valacyclovir-d8 is metabolized, the resulting d8-L-valine enters the body's natural amino acid pool, but its distinct mass allows it to be tracked separately. The primary active metabolite, acyclovir, will be unlabeled, but its presence and concentration can be correlated with the disappearance of the deuterated parent drug.

This method is exceptionally powerful for identifying novel or unexpected metabolites. Any molecule detected in a post-administration sample that contains the d8-label must have originated from the L-valine portion of the administered drug. This allows for confident identification of all metabolic pathways involving the prodrug's ester moiety. This approach confirms that the primary metabolic step is indeed the hydrolysis to acyclovir and L-valine, as studies show valacyclovir itself is found in very low, transient concentrations in plasma and accounts for less than 0.5% of the dose recovered in urine. nih.govfda.gov

| Compound | Expected Mass vs. Non-Deuterated Analog | Role/Detection in a Metabolic Study | Reference |

|---|---|---|---|

| L-Valacyclovir-d8 | Mass + 8 | The parent compound administered as the tracer. Its rate of disappearance from plasma is measured. | medchemexpress.com |

| L-Valine-d8 | Mass + 8 | A primary metabolite from the hydrolysis of the prodrug. Its appearance confirms the cleavage of the ester bond. | drugbank.comnih.gov |

| Acyclovir | No mass change | The active drug and other primary metabolite. Its appearance is correlated with the disappearance of L-Valacyclovir-d8. | drugbank.comnih.gov |

| 9-[(carboxymethoxy)methyl]guanine (CMMG) | No mass change | A secondary, minor metabolite of acyclovir. Its formation pathway from the unlabeled acyclovir can be studied without isotopic interference. | nih.gov |

| 8-hydroxy-acyclovir (8-OH-ACV) | No mass change | A secondary, minor metabolite of acyclovir. Its formation pathway from the unlabeled acyclovir can be studied without isotopic interference. | nih.gov |

L Valacyclovir D8 Hydrochloride As a Certified Reference Material in Pharmaceutical Sciences

Development and Certification as an Analytical Reference Standard

The development of L-Valacyclovir-d8 Hydrochloride as an analytical reference standard is a meticulous process designed to produce a highly characterized and pure material. jstar-research.com This process often begins with the synthesis of the deuterated compound, followed by extensive purification to achieve a high degree of chemical and isotopic purity. jstar-research.com The certification of this material as a CRM involves a comprehensive suite of analytical tests to confirm its identity, purity, and stability. jstar-research.com

These tests typically include:

Identification Tests: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structural integrity of the molecule and the position of the deuterium (B1214612) labels. jstar-research.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the area percentage purity and to create an impurity profile. jstar-research.com The purity of this compound is often greater than 95% as determined by HPLC. lgcstandards.com

Isotopic Purity: Mass spectrometry is used to determine the percentage of deuterated forms, which for L-Valacyclovir-d8 is typically ≥99% (d1-d8).

Content Determination: Quantitative analyses, such as a mass balance approach, are performed to assign a certified value for the compound's purity. sigmaaldrich.com

Ancillary Tests: Other tests may include determining the water content by Karl Fischer titration, residual solvents by GC, and inorganic impurities. jstar-research.com

A certificate of analysis (CoA) accompanies the certified reference material, providing detailed information on the characterization and the certified value. nih.gov This documentation is crucial for its use in regulated environments. nih.gov

Role in Analytical Quality Control and Quality Assurance Processes

This compound plays a pivotal role as an internal standard in analytical quality control (QC) and quality assurance (QA) processes, particularly in chromatographic bioanalysis. gmp-compliance.org Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. musechem.comscioninstruments.com By adding a known amount of the deuterated standard to both calibration standards and unknown samples, any sample loss or variability in instrument response can be accounted for by calculating the ratio of the analyte's response to the internal standard's response. scioninstruments.comchromatographyonline.com

This stable isotope-labeled internal standard is chemically identical to the analyte, L-Valacyclovir, but is distinguishable by its higher mass due to the deuterium atoms. musechem.com This property makes it an ideal internal standard for mass spectrometry-based assays, such as LC-MS, as it co-elutes with the analyte but is detected at a different mass-to-charge ratio. scioninstruments.com The use of this compound in this capacity significantly improves the precision and accuracy of quantitative analyses of L-Valacyclovir in various matrices. musechem.comchromatographyonline.com

Internal quality audits in the pharmaceutical industry scrutinize the entire quality management system, including the proper use of reference standards to ensure compliance with internal procedures and regulatory requirements. qualityze.com The use of a well-characterized CRM like this compound demonstrates a commitment to data integrity and robust analytical practices.

Inter-laboratory Comparability and Calibration Standards

Ensuring that analytical results are consistent and comparable across different laboratories is a significant challenge in pharmaceutical analysis. nih.gov The use of a common certified reference material like this compound is a key strategy to achieve inter-laboratory harmonization. researchgate.net When different laboratories use the same CRM for the calibration of their instruments and for quality control checks, it minimizes the variability in results that can arise from differences in analytical platforms, reagents, and methodologies. nih.govresearchgate.net

Calibration is a fundamental step in quantitative analysis, establishing the relationship between the instrument's signal response and the concentration of the analyte. annlabmed.org A calibration curve is typically constructed using a series of standards of known concentrations. researchgate.net this compound, as an internal standard, is added at a constant concentration to all calibration standards and samples. chromatographyonline.com This practice helps to correct for systematic and random errors, leading to more reliable and reproducible calibration curves. scioninstruments.com The use of a single-point external calibration with a well-characterized reference material can also help to harmonize data between different instruments and laboratories. researchgate.net

Recent studies have highlighted the importance of method validation across laboratories to reduce inter-laboratory differences and ensure the reliability of biomarker assay data. nih.gov While untargeted mass spectrometry studies have shown significant variability between laboratories, the use of common reference standards and standardized protocols can improve data correlation. nih.gov

Traceability to Pharmacopoeial Standards (e.g., USP, EP)

Traceability is a critical concept in analytical chemistry, ensuring that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. In the pharmaceutical industry, this often means traceability to pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comamericanpharmaceuticalreview.com

Certified Reference Materials, particularly secondary standards, are often qualified against primary standards from these pharmacopoeias. sigmaaldrich.comamericanpharmaceuticalreview.com For instance, a Valacyclovir (B1662844) HCl pharmaceutical secondary standard is available as a CRM that offers multi-traceability to USP and EP primary standards. sigmaaldrich.com This traceability is established by comparing the secondary standard to the primary reference standard. edqm.eu The certificate of analysis for such secondary standards will typically include the results of these traceability assays. sigmaaldrich.com

The use of reference materials with documented traceability to pharmacopoeial standards is often mandated by regulatory agencies. cambrex.com While pharmacopoeias provide primary reference standards, commercially available secondary standards that are traceable to these primary standards offer a practical and cost-effective alternative for routine laboratory use. sigmaaldrich.comamericanpharmaceuticalreview.com It is important to note that the responsibility for ensuring the suitability and traceability of a reference standard ultimately lies with the user. pharmtech.com

The availability of this compound as a certified reference material with clear traceability to major pharmacopoeias provides pharmaceutical laboratories with a reliable tool to ensure their analytical measurements are accurate, consistent, and compliant with global regulatory expectations. sigmaaldrich.comsigmaaldrich.com

Technical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂D₈N₆O₄ • xHCl | lgcstandards.com |

| Molecular Weight | 332.38 | lgcstandards.com |

| Unlabelled CAS Number | 124832-27-5 | lgcstandards.com |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | |

| Purity (HPLC) | >95% | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Q & A

Q. Basic

- Storage : Keep in sealed containers at 2–8°C in a dry, ventilated environment to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, lab coats) and avoid aerosol generation; work in fume hoods during weighing .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Methodological Consideration : Regularly validate storage conditions via stability assays (e.g., HPLC) to monitor compound integrity .

Which analytical techniques are recommended for assessing the purity and stability of this compound?

Q. Basic

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/ammonium acetate buffer .

- Mass Spectrometry (MS) : Confirm deuterium incorporation and isotopic purity via high-resolution MS .

- NMR : Verify structural integrity and deuterium placement in synthetic batches .

Methodological Consideration : Calibrate instruments with reference standards and include internal controls (e.g., non-deuterated Valacyclovir) to detect contamination .

How can researchers optimize experimental conditions to account for this compound’s stability in varying pH and temperature?

Q. Advanced

- pH Stability : Conduct pre-experiment stability assays in buffers (pH 3–9) to identify degradation thresholds. Use phosphate-buffered saline (PBS) for physiological compatibility .

- Thermal Stability : Perform accelerated stability studies (e.g., 40°C for 30 days) to model long-term storage .

Methodological Consideration : Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates and adjust storage protocols .

How should discrepancies between in vitro and in vivo pharmacokinetic data for this compound be addressed?

Q. Advanced

- Metabolite Interference : Compare deuterated vs. non-deuterated metabolite profiles using LC-MS/MS to identify isotopic effects on metabolic pathways .

- Bioavailability Factors : Adjust dosing regimens based on solubility differences in gastrointestinal vs. cell culture media .

Methodological Consideration : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .

What strategies mitigate isotopic interference when quantifying this compound in biological matrices?

Q. Advanced

- Chromatographic Separation : Optimize gradient elution to resolve deuterated and non-deuterated analytes .

- Internal Standards : Use isotopically distinct internal standards (e.g., ¹³C-labeled) to avoid cross-talk in MS detection .

Methodological Consideration : Validate assays with matrix-matched calibration curves to account for ion suppression/enhancement .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound pharmacodynamic studies?

Q. Advanced

- Novelty : Focus on understudied applications (e.g., neurotropic virus models) .

- Ethical Compliance : Adhere to IACUC protocols for in vivo studies, minimizing animal usage via crossover designs .

Methodological Consideration : Pilot studies to assess feasibility (e.g., dose-ranging experiments) before large-scale trials .

What validation parameters are critical when developing a bioanalytical method for this compound?

Q. Advanced

- Specificity : Demonstrate resolution from endogenous compounds in plasma/urine .

- Accuracy/Precision : Achieve ≤15% CV for intra-/inter-day variability .

- Recovery : Optimize extraction efficiency (>80%) via protein precipitation or solid-phase extraction .

Methodological Consideration : Follow FDA/EMA guidelines for method validation, including stability in autosampler conditions .

How can metabolic pathways of this compound be elucidated to inform dosing strategies?

Q. Advanced

- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify CYP450-mediated transformations .

- Isotope Tracing : Track deuterium retention in metabolites via MS to assess metabolic stability .

Methodological Consideration : Correlate metabolic clearance rates with in vivo efficacy data to optimize dosing intervals .

What protocols ensure long-term stability of this compound in biological samples during storage?

Q. Advanced

- Matrix Effects : Add stabilizers (e.g., sodium azide) to prevent microbial growth in plasma/serum .

- Freeze-Thaw Stability : Limit cycles to ≤3 and store at -80°C in aliquots to minimize degradation .

Methodological Consideration : Conduct periodic stability checks using QC samples stored under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products